4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine
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Overview
Description
4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique seven-five fused bicyclic structure, which is relatively novel compared to the more commonly studied six-five fused heterocycles . Its structure provides a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine typically involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. This intermediate undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is achieved using borane, and the resulting amine is protected with a tert-butyloxycarbonyl group . Industrial production methods may involve similar synthetic routes but optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Selective reduction of the lactam using borane is a common reaction.
Substitution: The free N-terminal of the diazepine can undergo Buchwald and Chan arylations.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Borane is used for selective reduction of the lactam.
Substitution: Buchwald and Chan arylations are carried out using palladium catalysts and appropriate aryl halides.
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine scaffold, which can be further functionalized for specific applications .
Scientific Research Applications
4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine is used extensively in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: As a scaffold for the synthesis of new heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a potential therapeutic agent in drug design and development.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of specific kinases or modulation of receptor activity .
Comparison with Similar Compounds
4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine can be compared with other similar compounds, such as:
Hexahydroazepines: These compounds have a six-five fused bicyclic structure and are widely studied in medicinal chemistry.
Homopiperazines: Another class of seven-five fused bicyclic heterocycles, which are relatively novel and less studied.
The uniqueness of this compound lies in its specific structural features and versatile reactivity, making it a valuable scaffold for drug design and other scientific applications .
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
4-phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine |
InChI |
InChI=1S/C13H15N3/c1-2-5-11(6-3-1)13-12-7-9-15-16(12)10-4-8-14-13/h1-3,5-7,9,13-14H,4,8,10H2 |
InChI Key |
DLBMZBCPSSZIAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=NN2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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